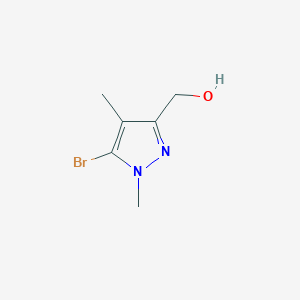
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide, also known as DHES, is a sulfonamide compound that has been studied for its potential use as a drug. DHES has been found to have various biochemical and physiological effects, and has been researched for its potential use in treating several diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in disease progression. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and progression. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has also been found to inhibit the activity of aldose reductase, which is involved in diabetic complications. Additionally, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has also been shown to improve glucose tolerance in diabetic mice by inhibiting aldose reductase and reducing oxidative stress. Additionally, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective effects by inhibiting acetylcholinesterase and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has several limitations for lab experiments. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is not very soluble in water and requires the use of organic solvents for experimentation. Additionally, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for research on N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide. One area of research could focus on the development of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide analogs with improved solubility and pharmacokinetics. Another area of research could focus on the in vivo efficacy and toxicity of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide in animal models. Additionally, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide could be studied for its potential use in combination with other drugs for the treatment of cancer, diabetes, and Alzheimer's disease.
Méthodes De Synthèse
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 2-(3,4-dimethoxyphenyl)-2-hydroxyethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been studied for its potential use in treating several diseases, including cancer, diabetes, and Alzheimer's disease. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of various cancer cells in vitro. N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has also been found to have anti-diabetic properties, and has been shown to improve glucose tolerance in diabetic mice. Additionally, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been found to have neuroprotective properties, and has been studied for its potential use in treating Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-21-15-9-8-12(10-16(15)22-2)14(18)11-17-23(19,20)13-6-4-3-5-7-13/h3-10,14,17-18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADIQWGFBNLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)







